molecular formula C26H22ClN3O5 B2565350 Methyl 2-((6-(3-(5-chloro-2-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate CAS No. 1115948-97-4

Methyl 2-((6-(3-(5-chloro-2-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate

Cat. No.: B2565350
CAS No.: 1115948-97-4
M. Wt: 491.93
InChI Key: UJYUKCZXIJNWPW-UHFFFAOYSA-N
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Description

Methyl 2-((6-(3-(5-chloro-2-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C26H22ClN3O5 and its molecular weight is 491.93. The purity is usually 95%.
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Biological Activity

Methyl 2-((6-(3-(5-chloro-2-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula: C₁₉H₁₆ClN₃O₄
  • Molecular Weight: 385.8 g/mol

This compound features a quinoline core, which is often associated with various biological activities, including anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit certain kinases involved in cancer progression, particularly those related to neurodegenerative diseases and inflammatory responses.
  • Receptor Modulation: It has been shown to bind to various receptors, potentially altering signaling pathways that lead to cell proliferation or apoptosis.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. Below is a summary of findings from selected studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)30.12Induces apoptosis
HeLa (Cervical Cancer)70.74Significant proliferation inhibition
HepG2 (Liver Cancer)1.45High cytotoxicity

These results indicate that the compound has varying levels of effectiveness against different cancer types, with the highest potency observed in liver cancer cells.

Case Studies

  • Neurodegenerative Disease Models:
    In models simulating Parkinson's disease, this compound demonstrated protective effects on neuronal cells by reducing oxidative stress markers and promoting cell survival.
  • Inflammation Studies:
    The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating conditions like rheumatoid arthritis. In these studies, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Properties

IUPAC Name

methyl 2-[6-[(5-chloro-2-methoxyphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O5/c1-33-23-11-8-17(27)12-22(23)30-26(32)28-18-9-10-20-19(13-18)24(35-15-25(31)34-2)14-21(29-20)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYUKCZXIJNWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.